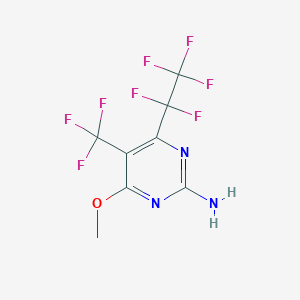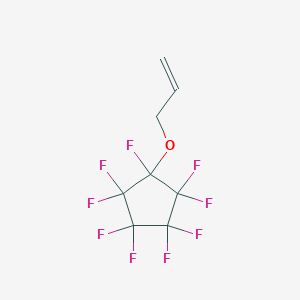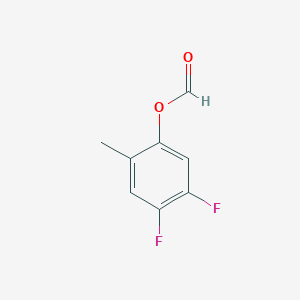
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile, also known as 4-Phenyl-6-trifluoromethyl-1,2-dihydro-2-oxo-3-pyridinecarboxamide, is a small molecule that has been extensively studied in recent years due to its potential applications in various scientific fields. It is a heterocyclic compound that is composed of two nitrogen atoms and a carbon-carbon double bond. This compound has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile has been studied for its potential applications in various scientific fields, such as cancer research, inflammation, and oxidative stress. For example, it has been shown to have anti-cancer activity in human cancer cell lines and to inhibit the growth of tumor cells. In addition, it has been found to have anti-inflammatory and anti-oxidant activities. Moreover, it has been reported to have neuroprotective and cardioprotective effects.
Wirkmechanismus
The mechanism of action of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile is not yet fully understood. However, it is thought to act as a free radical scavenger, as it has been found to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and to downregulate the expression of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to inhibit the production of nitric oxide (NO) and to reduce the levels of lipid peroxidation. Furthermore, it has been reported to have anti-apoptotic effects by inhibiting the activation of caspases and to reduce the levels of pro-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored for extended periods of time without significant degradation. Third, it has a wide range of biological activities, making it suitable for a variety of experiments. However, there are also some limitations to its use. For example, it has relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, it has limited availability in some countries due to restrictions on its importation.
Zukünftige Richtungen
Despite the promising results from the current studies of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile, there are still many unanswered questions and potential areas of research. For example, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential therapeutic applications in various diseases. Additionally, further research is needed to explore the effects of the compound on other biological systems and to identify potential drug-drug interactions. Finally, further studies are needed to investigate the safety and toxicity of the compound in humans.
Synthesemethoden
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile can be synthesized by a variety of methods, including the reaction of 4-phenyl-6-trifluoromethyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid with an appropriate amide. The reaction is typically carried out in an aqueous medium and is catalyzed by an acid. The product can be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-oxo-4-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDIQLYKDAOYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

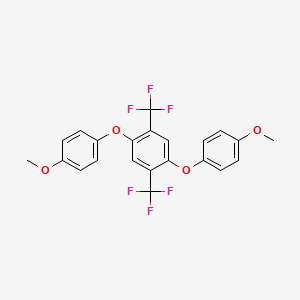
![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
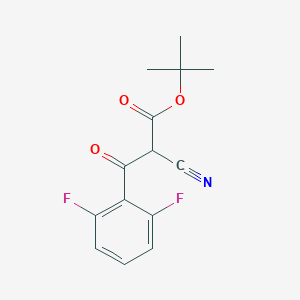
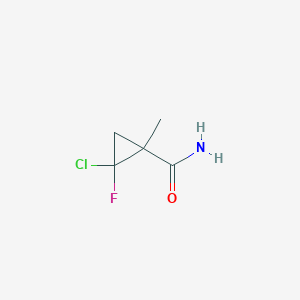
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
